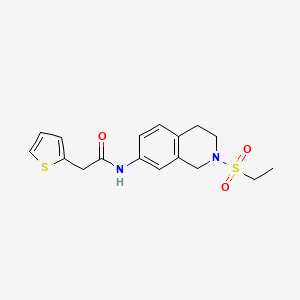
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a tetrahydroisoquinoline core with an ethylsulfonyl group and a thiophene moiety, suggesting a diverse range of interactions with biological targets. Research indicates its potential therapeutic applications in areas such as cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4S, with a molecular weight of approximately 312.38 g/mol. Its structure is characterized by:
- Tetrahydroisoquinoline core : Known for various biological activities.
- Ethylsulfonyl group : Enhances solubility and reactivity.
- Thiophene ring : Contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group may facilitate binding through hydrogen bonding or electrostatic interactions. Potential mechanisms include:
- Enzyme inhibition : Targeting key enzymes involved in cancer progression or neurodegeneration.
- Modulation of neurotransmitter systems : Interacting with dopaminergic pathways, which could be relevant in treating neurological disorders.
Biological Assays and Findings
Recent studies have investigated the compound's efficacy against various cancer cell lines and its potential as an enzyme inhibitor.
Anticancer Activity
In vitro studies have shown that this compound exhibits promising activity against several cancer types. For instance:
These results indicate that the compound may effectively inhibit cell proliferation in liver and lung cancer models.
Neuroprotective Potential
The compound has also been evaluated for its neuroprotective effects. Preliminary findings suggest it may modulate neurotransmitter release and protect neuronal cells from oxidative stress, although further studies are required to elucidate these mechanisms.
Case Studies
-
Case Study on HepG-2 Cells : In a study focusing on hepatocellular carcinoma, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- Method : MTT assay was employed to assess cell viability post-treatment.
- Outcome : The compound's mechanism involved apoptosis induction and cell cycle arrest.
-
Neuroprotective Study : A separate investigation assessed the impact of the compound on neuronal cell lines subjected to oxidative stress.
- Method : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative agents.
- Outcome : Results indicated a dose-dependent reduction in cell death, suggesting potential for treating neurodegenerative conditions.
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-8-7-13-5-6-15(10-14(13)12-19)18-17(20)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUAYPAHTMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














